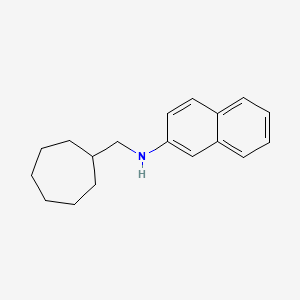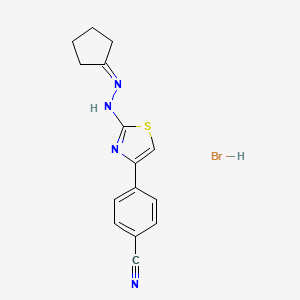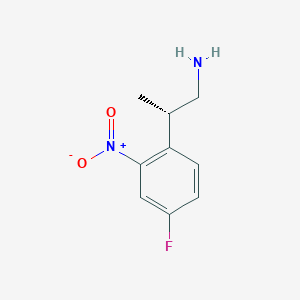
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine, also known as FNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FNA is a chiral amine that has a unique structure, making it useful in various fields of research such as medicinal chemistry, pharmacology, and neuroscience.
作用机制
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a potent inhibitor of MAO, which is an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO inhibitors prevent the breakdown of these neurotransmitters, leading to an increase in their levels in the brain. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to be a selective inhibitor of MAO-B, which is primarily responsible for the metabolism of dopamine.
Biochemical and Physiological Effects:
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are involved in various physiological processes such as mood regulation, cognition, and behavior. Therefore, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has the potential to have a positive effect on these processes. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has also been reported to have antioxidant properties, which can protect the brain from oxidative stress.
实验室实验的优点和局限性
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-B, making it a useful tool compound for studying the function of this enzyme. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is also relatively easy to synthesize and can be easily scaled up for large-scale production.
However, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine also has some limitations for lab experiments. It is a chiral compound, which means that it exists in two enantiomeric forms. The biological activity of these enantiomers can differ, which can complicate the interpretation of experimental results. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine. One direction is the development of new drugs for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a starting point for the development of new drugs that target MAO-B.
Another direction is the study of the interaction of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine with other enzymes and receptors in the brain. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to have antioxidant properties, and more research is needed to understand the mechanism of this effect.
Finally, the study of the enantiomeric forms of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is an important future direction. The biological activity of these enantiomers can differ, and more research is needed to fully understand the implications of this difference.
Conclusion:
In conclusion, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a chemical compound that has potential applications in various fields of research such as medicinal chemistry, pharmacology, and neuroscience. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is a potent inhibitor of MAO-B, which can have a positive effect on mood, cognition, and behavior. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has several advantages for lab experiments, but also has some limitations. Future research on (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine should focus on the development of new drugs, the study of the interaction of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine with other enzymes and receptors, and the study of the enantiomeric forms of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine.
合成方法
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be synthesized through a multistep process that involves the reaction of 4-fluoro-2-nitrobenzaldehyde with (S)-proline-derived chiral amine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to yield (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine. The synthesis method for (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine is relatively straightforward and can be easily scaled up for large-scale production.
科学研究应用
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has potential applications in various fields of research. In medicinal chemistry, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a building block for the synthesis of novel drug candidates. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Therefore, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a starting point for the development of new drugs for the treatment of depression, anxiety, and other neurological disorders.
In pharmacology, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used as a tool compound to study the function of MAO and its role in various physiological processes. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can also be used to study the interaction of MAO inhibitors with other enzymes and receptors in the brain.
In neuroscience, (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine can be used to study the effect of MAO inhibitors on the brain and behavior. (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-amine has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood, cognition, and behavior.
属性
IUPAC Name |
(2S)-2-(4-fluoro-2-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-6(5-11)8-3-2-7(10)4-9(8)12(13)14/h2-4,6H,5,11H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTBLZFMHIKYGX-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

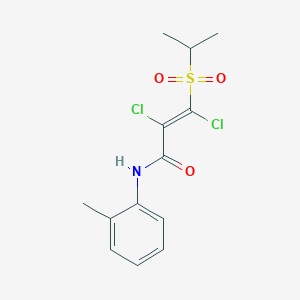
![1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2657528.png)
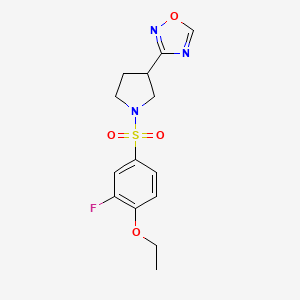
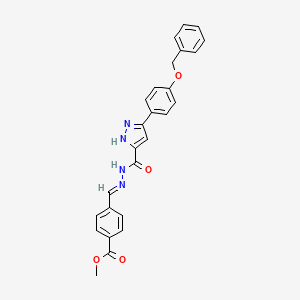
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide](/img/structure/B2657533.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)
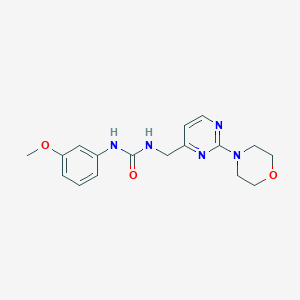
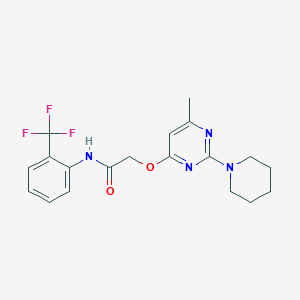
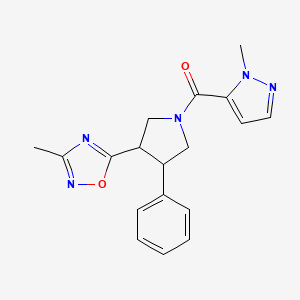
![(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2657541.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657543.png)
